molecular formula C11H25O4P B14536387 Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate CAS No. 62456-43-3

Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate

Cat. No.: B14536387
CAS No.: 62456-43-3
M. Wt: 252.29 g/mol
InChI Key: AUGZVIBXXPYJPP-UHFFFAOYSA-N
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Description

Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate is an organophosphorus compound with a molecular formula of C11H25O4P. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry. It is a phosphonate ester, which is a class of compounds characterized by the presence of a phosphonate group (P(=O)(OR)2) attached to an organic moiety.

Properties

CAS No.

62456-43-3

Molecular Formula

C11H25O4P

Molecular Weight

252.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-2-methyl-1-propan-2-yloxypropane

InChI

InChI=1S/C11H25O4P/c1-7-13-16(12,14-8-2)11(9(3)4)15-10(5)6/h9-11H,7-8H2,1-6H3

InChI Key

AUGZVIBXXPYJPP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(C)C)OC(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate can be achieved through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. For instance, diethyl phosphite can react with 2-methyl-1-[(propan-2-yl)oxy]propyl bromide under mild conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl {2-methyl-1-[(propan-2-yl)oxy]propyl}phosphonate is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where other phosphonates may not be as effective .

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